Cas no 756846-69-2 (2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride)

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a halogenated and fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of novel drug candidates, owing to its structural versatility and ability to act as a building block for further functionalization. Its well-defined chemical properties ensure reproducibility in synthetic processes, supporting research in targeted therapeutic areas.
2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride structure
756846-69-2 structure
Product Name:2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride
CAS No:756846-69-2
MF:C8H10BrClFN
MW:254.527103900909
CID:6296587
PubChem ID:122714474
Update Time:2025-06-30

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)-2-fluoroethanamine hydrochloride
    • 756846-69-2
    • AKOS027469880
    • 2-(4-bromophenyl)-2-fluoroethan-1-amine hydrochloride
    • 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride
    • Inchi: 1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H
    • InChI Key: HRBABKXCGXUORB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CN)F.Cl

Computed Properties

  • Exact Mass: 252.96692g/mol
  • Monoisotopic Mass: 252.96692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride Pricemore >>

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Additional information on 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

Introduction to 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride (CAS No. 756846-69-2)

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride, identified by the CAS number 756846-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further exploration in drug discovery and development. The presence of both bromine and fluorine substituents in its molecular structure imparts distinct reactivity and binding characteristics, which are highly relevant in the design of novel therapeutic agents.

The chemical structure of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride consists of a benzene ring substituted with a bromine atom at the para position, linked to an ethylamine moiety that is further modified with a fluorine atom. This arrangement creates a molecule with potential applications in the synthesis of bioactive compounds. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and fluorine atoms. These elements are known to influence the metabolic stability, binding affinity, and overall efficacy of drug candidates. The bromine atom can serve as a handle for further chemical modifications, while the fluorine atom can enhance lipophilicity and metabolic resistance. Such features are particularly valuable in the development of small-molecule inhibitors targeting key biological pathways.

One of the most compelling aspects of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of this compound make it a promising scaffold for such inhibitors, particularly those targeting tyrosine kinases.

Recent studies have demonstrated the utility of fluorinated amines in the development of antiviral and anticancer agents. The fluorine atom in 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can contribute to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to degradation by metabolic enzymes. Additionally, the bromine substituent provides a site for selective functionalization, allowing for the introduction of additional pharmacophores that can enhance binding interactions with biological targets.

The synthesis of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and protection-deprotection strategies. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to construct the carbon-carbon bonds essential for its structure. The final step typically involves salt formation with hydrochloric acid to improve stability and handling properties.

In academic research, this compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its versatility as a building block has allowed researchers to explore diverse chemical modifications, leading to the discovery of novel derivatives with enhanced biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammation and autoimmune diseases.

The pharmacological evaluation of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has revealed interesting properties that warrant further investigation. Preclinical studies have indicated that this compound exhibits moderate affinity for certain kinase targets, suggesting its potential as a lead compound for drug development. Additionally, its ability to cross cell membranes due to its lipophilic nature makes it an attractive candidate for oral administration.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride and biological targets. Molecular docking simulations have helped predict how this compound might interact with proteins such as kinases and transcription factors. These predictions provide valuable insights into its mechanism of action and guide subsequent experimental validations.

The future prospects for 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this compound from laboratory research to clinical development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments.

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